Methysticin

Descripción general

Descripción

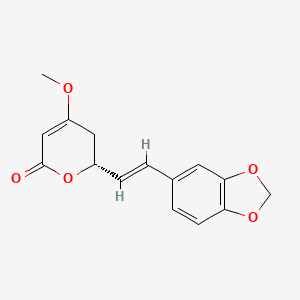

La metisticina es una de las seis kavalactonas principales que se encuentran en la planta de kava (Piper methysticum). Es conocida por sus propiedades ansiolíticas y sedantes, las cuales se atribuyen a su capacidad para modular los sistemas de neurotransmisores, particularmente el sistema del ácido gamma-aminobutírico (GABA) . La metisticina tiene una fórmula química de C15H14O5 y una masa molar de 274.272 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de metisticina implica varios pasos, comenzando con materiales de partida fácilmente disponiblesLas condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de metisticina se logra principalmente mediante la extracción de la raíz de kava. Las raíces se cosechan, se secan y se muelen hasta obtener un polvo fino. Las kavalactonas, incluida la metisticina, se extraen luego utilizando solventes como el etanol o la acetona. El extracto se purifica aún más utilizando técnicas como la cromatografía para aislar la metisticina .

Análisis De Reacciones Químicas

Tipos de Reacciones

La metisticina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La metisticina puede oxidarse para formar derivados de catecol.

Reducción: Las reacciones de reducción pueden convertir la metisticina en dihidrometisticina.

Sustitución: La metisticina puede experimentar reacciones de sustitución, particularmente en el grupo metoxi.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas.

Productos Principales Formados

Oxidación: Derivados de catecol.

Reducción: Dihidrometisticina.

Sustitución: Diversos derivados de metisticina sustituidos.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

One of the most significant applications of methysticin is its neuroprotective properties. Research indicates that this compound activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. A study involving transgenic mice models of Alzheimer’s disease demonstrated that this compound administration improved cognitive deficits and reduced neuroinflammation and oxidative damage in the hippocampus.

Key Findings:

- Cognitive Improvement: this compound treatment significantly attenuated long-term memory decline in APP/Psen1 mice, a model for Alzheimer’s disease .

- Oxidative Stress Reduction: The treatment reduced oxidative damage markers in the hippocampus, indicating a protective effect against neurodegeneration .

- Inflammation Modulation: this compound decreased levels of pro-inflammatory cytokines, such as TNF-α and IL-17A, suggesting its potential as a therapeutic agent for neuroinflammatory conditions .

Hepatotoxicity Studies

Despite its therapeutic potential, this compound has been associated with hepatotoxicity. A study assessing the cytotoxic effects of various kavalactones on human hepatocytes (HepG2) found that this compound exhibited moderate concentration-dependent toxicity. The predominant mode of cell death was identified as apoptosis rather than necrosis.

Hepatotoxicity Insights:

- Cytotoxicity Assessment: this compound showed moderate cytotoxic effects with approximately 40% reduction in cell viability at higher concentrations .

- Mechanism of Action: The study highlighted that glutathione oxidation could be a contributing factor to the observed hepatotoxicity, necessitating caution in its therapeutic use .

Cancer Treatment Potential

This compound has also been investigated for its chemopreventive properties. Research indicates that it can suppress NF-κB activation, a key factor in cancer progression. This suggests that this compound may play a role in inhibiting tumor growth and providing protective effects against certain types of cancer.

Research Findings:

- NF-κB Inhibition: this compound demonstrated significant inhibitory activity against NF-κB in lung cancer cell lines, indicating its potential as an anti-cancer agent .

- CYP1A1 Induction: this compound induces CYP1A1 expression through an aryl hydrocarbon receptor-dependent mechanism, which may have implications for drug metabolism and chemical carcinogenesis .

Summary Table of Applications

Mecanismo De Acción

La metisticina ejerce sus efectos principalmente a través de la modulación del receptor GABA-A. Actúa como un modulador alostérico positivo, mejorando la unión del GABA a su sitio receptor y potenciando la neurotransmisión inhibitoria. Este mecanismo da como resultado efectos ansiolíticos y sedantes similares a los de las benzodiazepinas, pero sin los riesgos asociados de tolerancia y dependencia .

Comparación Con Compuestos Similares

Compuestos Similares

Dihidrometisticina: Estructura similar pero carece de un doble enlace en la posición C7.

Kavaina: Otra kavalactona principal con propiedades ansiolíticas.

Dihidrocavaina: Similar a la kavaina pero con un doble enlace reducido.

Yangonina: Otra kavalactona con propiedades farmacológicas únicas

Singularidad de la Metisticina

La metisticina es única debido a su potente modulación del receptor GABA-A y su capacidad para inducir la enzima hepática CYP1A1. Esta inducción es significativa, ya que juega un papel en el metabolismo de varios xenobióticos y compuestos endógenos .

Actividad Biológica

Methysticin, a compound primarily found in the essential oil of nutmeg (Myristica fragrans), has garnered attention for its diverse biological activities. This compound is structurally related to myristicin and has been studied for its pharmacological potential, including antioxidant, anticancer, and psychoactive properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that it can enhance the activity of various antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, while also reducing lipid peroxidation levels. This suggests that this compound may play a protective role against oxidative stress in biological systems .

Anticancer Effects

This compound has been evaluated for its anticancer properties across several studies. Notably, it has demonstrated antiproliferative effects against various cancer cell lines:

- Cell Lines Tested :

- K-562 (human chronic myeloid leukemia)

- NCI-H460 (human non-small cell lung adenocarcinoma)

- MCF-7 (human breast adenocarcinoma)

The results showed significant inhibition of cell growth, with IC50 values indicating effective concentrations required to reduce cell viability by 50% .

This compound induces apoptosis in cancer cells through several mechanisms:

- Alteration of mitochondrial membrane potential

- Release of cytochrome C

- Activation of caspases

- DNA fragmentation

Gene expression profiling revealed down-regulation of DNA damage response genes following exposure to this compound, further supporting its role as an anticancer agent .

Psychoactive Effects

This compound is also associated with psychoactive effects similar to those observed with myristicin. Case studies have reported symptoms of intoxication following the consumption of nutmeg products containing this compound. Symptoms included dizziness, confusion, and a trance-like state after ingestion of relatively small amounts (e.g., 10 grams) of nutmeg .

Toxicity and Safety

While this compound has therapeutic potential, it is crucial to consider its toxicity. Reports indicate that doses between 5 to 30 grams can lead to toxic effects without being life-threatening. Symptoms of overdose can include nausea, heart palpitations, and hallucinations .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Cell Lines/Models | IC50 Values |

|---|---|---|---|

| Antioxidant | Enzyme activation (catalase, SOD) | Various models | Not specified |

| Anticancer | Induction of apoptosis | K-562, NCI-H460, MCF-7 | Ranges from 146 µg/mL to >1000 µM |

| Psychoactive | CNS stimulation | Human case studies | N/A |

| Toxicity | Dose-dependent effects | Human cases | 5-30 g |

Case Studies

- Case Study on Intoxication : An 18-year-old female experienced symptoms such as dizziness and a trance-like state after consuming approximately 50 grams of nutmeg in a milkshake. This highlights the psychoactive potential of this compound when consumed in large quantities .

- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the growth of ovarian cancer cells significantly when combined with chemotherapeutic agents like cisplatin. The combination therapy showed enhanced efficacy compared to cisplatin alone .

Propiedades

IUPAC Name |

(2R)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEXBOVBADJOQH-FWEMWIAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033674 | |

| Record name | Methysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-85-2 | |

| Record name | (+)-Methysticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methysticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methysticin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYSTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M832AIJ6HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.